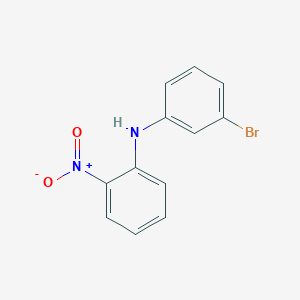

N-(3-bromophenyl)-2-nitroaniline

Descripción general

Descripción

N-(3-bromophenyl)-2-nitroaniline is an organic compound that features both bromine and nitro functional groups attached to a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-nitroaniline typically involves a multi-step process. One common method is the nitration of bromobenzene to introduce the nitro group, followed by the amination of the resulting nitro compound. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and yield . The subsequent amination can be achieved using various amine sources under catalytic conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize waste and reduce the environmental impact of the production process .

Análisis De Reacciones Químicas

Types of Reactions

N-(3-bromophenyl)-2-nitroaniline undergoes several types of chemical reactions, including:

Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products

Reduction: Formation of (3-Bromophenyl)-(2-aminophenyl)amine.

Substitution: Formation of various substituted phenyl derivatives.

Coupling: Formation of biaryl compounds with diverse functional groups.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Organic Synthesis

N-(3-bromophenyl)-2-nitroaniline serves as an important intermediate in the synthesis of complex organic molecules. It can undergo several types of reactions:

- Oxidation : The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

- Nucleophilic Substitution : The bromine atom can be replaced with various nucleophiles, allowing for the synthesis of diverse derivatives.

- Coupling Reactions : This compound can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds with functional diversity.

| Reaction Type | Key Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen gas, palladium catalyst | (3-Bromophenyl)-(2-aminophenyl)amine |

| Nucleophilic Substitution | Amines, thiols | Various substituted phenyl derivatives |

| Coupling | Boronic acids, palladium catalysts | Biaryl compounds with diverse functional groups |

Biological Applications

2. Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities. Studies have explored its efficacy against various pathogens and cancer cell lines, suggesting it may inhibit specific biological pathways.

- Mechanism of Action : The compound's interaction with molecular targets such as enzymes or receptors can lead to inhibition or activation of specific pathways, contributing to its therapeutic effects.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro. The presence of the nitro group was crucial for enhancing its anticancer activity by inducing apoptosis in targeted cells.

Medicinal Applications

3. Drug Development

this compound is being investigated as a potential drug candidate due to its promising biological activities. Its structural features allow it to interact with various biological targets, making it suitable for further development in pharmacology.

- Research Focus : Ongoing studies aim to optimize its structure for improved efficacy and reduced toxicity in therapeutic applications.

Industrial Applications

4. Dyes and Pigments

In the industrial sector, this compound is utilized in the production of dyes and pigments. Its ability to form stable colored compounds makes it valuable for textile and coating industries.

- Production Process : The synthesis involves coupling reactions that yield vibrant dyes suitable for various applications.

Mecanismo De Acción

The mechanism of action of N-(3-bromophenyl)-2-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of both bromine and nitro groups allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

3-Bromobenzylamine: Similar structure but lacks the nitro group, leading to different chemical reactivity and applications.

3-Bromophenethylamine: Contains an ethylamine group instead of a nitrophenyl group, resulting in different biological activities.

5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine: A triazole derivative with distinct pharmacological properties.

Uniqueness

N-(3-bromophenyl)-2-nitroaniline is unique due to the presence of both bromine and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields .

Actividad Biológica

N-(3-bromophenyl)-2-nitroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H11BrN2O2

- Molecular Weight : 305.14 g/mol

- CAS Number : 57834994

This compound features a bromine atom at the meta position of the phenyl ring and a nitro group at the ortho position relative to the aniline nitrogen. Such substitutions are crucial for its biological activity.

Synthesis of this compound

The synthesis typically involves nitration and bromination reactions on an aniline precursor. The general synthetic route can be summarized as follows:

- Starting Material : 3-bromophenol.

- Reagents : Nitric acid (for nitration) and sulfuric acid.

- Procedure : The reaction mixture is stirred under controlled temperatures to obtain the desired nitroaniline derivative.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against:

- Staphylococcus aureus

- Escherichia coli

- Mycobacterium tuberculosis

The Minimum Inhibitory Concentration (MIC) values for these pathogens are critical indicators of its efficacy. For instance, a study reported MIC values ranging from 4 to 64 μg/mL against M. tuberculosis H37Rv, with specific derivatives showcasing enhanced activity against resistant strains .

Cytotoxicity Studies

Cytotoxicity assays using various cancer cell lines (e.g., HeLa, MCF-7) have been conducted to evaluate the safety profile of this compound. The results indicate that while some derivatives exhibit moderate cytotoxicity, others maintain a good safety profile, making them suitable candidates for further development in cancer therapy .

Anti-inflammatory Activity

Recent research has explored the anti-inflammatory potential of this compound derivatives. Compounds with similar structures have demonstrated significant inhibition of inflammatory markers in vitro, suggesting that modifications on the nitroaniline scaffold could lead to effective anti-inflammatory agents .

Data Table: Biological Activity Overview

| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value (μg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | M. tuberculosis H37Rv | 4 - 64 | |

| Cytotoxicity | HeLa | 20 | |

| Anti-inflammatory | RAW264.7 cells | IC50 not specified |

Case Study 1: Antitubercular Activity

A series of derivatives based on this compound were synthesized and tested for their antitubercular activity. Compound 3m , which incorporates an o-nitroaniline moiety, exhibited an MIC of 4 μg/mL against both sensitive and rifampicin-resistant M. tuberculosis strains, highlighting its potential as a lead compound for drug development .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity evaluation involving six different tumor cell lines, this compound derivatives were tested using the MTT assay. The results indicated that while some compounds showed promising activity against cancer cells, they also maintained acceptable levels of cytotoxicity towards normal cells, suggesting a favorable therapeutic index .

Propiedades

IUPAC Name |

N-(3-bromophenyl)-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2/c13-9-4-3-5-10(8-9)14-11-6-1-2-7-12(11)15(16)17/h1-8,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKMLILHEXPYAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC(=CC=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.